molecular formula C15H24N2O3 B587267 N-(Methyl-d3) Trimetazidine Dihydrochloride CAS No. 1794760-10-3

N-(Methyl-d3) Trimetazidine Dihydrochloride

Cat. No.: B587267
CAS No.: 1794760-10-3
M. Wt: 283.386
InChI Key: SQQDLCAQLUXIPC-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Methyl-d3) Trimetazidine Dihydrochloride: is a deuterated form of trimetazidine, a piperazine derivative. It is primarily used in scientific research, particularly in the field of proteomics. The compound has a molecular formula of C15H23D3Cl2N2O3 and a molecular weight of 356.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Methyl-d3) Trimetazidine Dihydrochloride involves the incorporation of deuterium atoms into the trimetazidine molecule. This is typically achieved through the use of deuterated reagents in the reaction process. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:

    Deuteration of Methyl Group: The methyl group in trimetazidine is replaced with a deuterated methyl group using deuterated reagents.

    Formation of Piperazine Derivative: The deuterated intermediate is then reacted with a piperazine derivative to form the final compound.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of deuterated reagents are used to achieve the desired level of deuteration.

    Automated Synthesis: Automated systems are employed to ensure consistency and efficiency in the synthesis process.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Methyl-d3) Trimetazidine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(Methyl-d3) Trimetazidine Dihydrochloride has a wide range of scientific research applications, including:

    Proteomics Research: It is used as a biochemical tool in proteomics to study protein interactions and functions.

    Biological Studies: The compound is employed in biological research to investigate cellular processes and metabolic pathways.

    Medical Research: It is used in medical research to study the effects of deuterated compounds on biological systems.

    Industrial Applications: The compound is utilized in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Methyl-d3) Trimetazidine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation and promotes glucose metabolism. This helps prevent the acidic conditions that exacerbate ischemic injury . The deuterated form of trimetazidine may exhibit similar mechanisms but with potentially altered pharmacokinetic properties due to the presence of deuterium atoms.

Comparison with Similar Compounds

    Trimetazidine: The non-deuterated form of the compound, used primarily for the treatment of angina pectoris.

    Deuterated Trimetazidine Derivatives: Other deuterated derivatives of trimetazidine with varying degrees of deuteration.

Uniqueness: N-(Methyl-d3) Trimetazidine Dihydrochloride is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic and pharmacodynamic properties. This makes it a valuable tool in scientific research, particularly in studies involving isotope effects and metabolic pathways.

Properties

CAS No.

1794760-10-3

Molecular Formula

C15H24N2O3

Molecular Weight

283.386

IUPAC Name

1-(trideuteriomethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i1D3

InChI Key

SQQDLCAQLUXIPC-FIBGUPNXSA-N

SMILES

CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC

Synonyms

1-(Methyl-d3)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine Hydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.